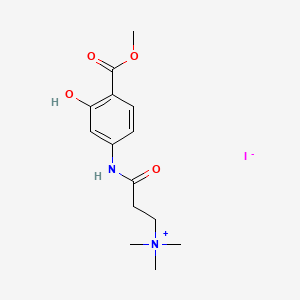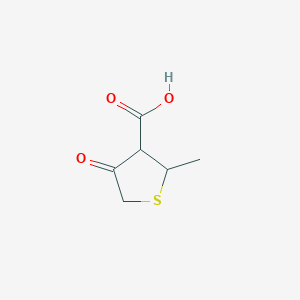
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) is a chemical compound with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a carboxylic acid group, a tetrahydrothiophene ring, and a ketone group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with sulfur and a suitable catalyst to form the thiophene ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to modulate enzyme activity or receptor binding . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Thiophenecarboxylicacid, tetrahydro-4-oxo-(9CI): Similar structure but lacks the 2-methyl group.
2-Methyl-3-oxo-tetrahydrothiophene-4-carboxylic acid: Similar structure but differs in the position of the ketone group.
Uniqueness
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) is unique due to the presence of both a carboxylic acid group and a ketone group within the tetrahydrothiophene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
80880-78-0 |
|---|---|
Fórmula molecular |
C6H8O3S |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
2-methyl-4-oxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-3-5(6(8)9)4(7)2-10-3/h3,5H,2H2,1H3,(H,8,9) |
Clave InChI |
SGFBZILCCGQPJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


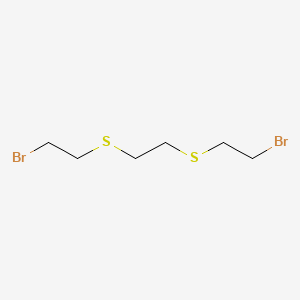
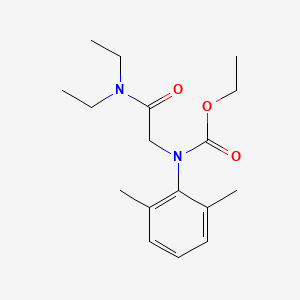
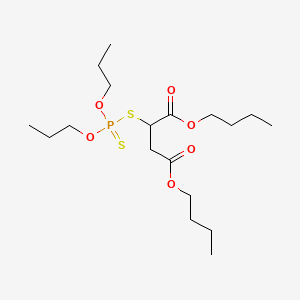
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
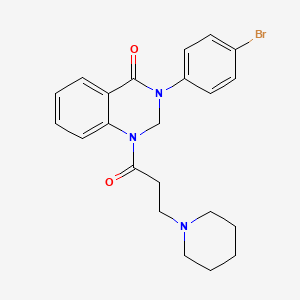

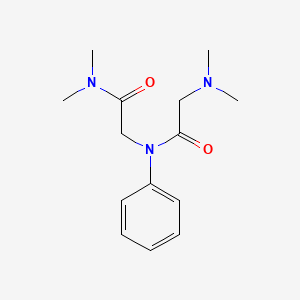


![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
